![molecular formula C16H24N2O3S B5858380 N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5858380.png)
N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide” would be determined by the arrangement and bonding of its constituent groups. The cycloheptyl ring would likely adopt a puckered conformation, while the phenyl ring of the phenylsulfonyl group would likely be planar. The exact three-dimensional structure would depend on the specific arrangement and stereochemistry of these groups .Scientific Research Applications
Neuropharmacology and Psychoactive Effects
N-cycloheptyl methylone belongs to the class of novel stimulants and substituted cathinones. Structurally related to cathinone (an alkaloid found in the Khat plant), it shares similarities with amphetamines. Researchers have reported psychoactive effects associated with N-cycloheptyl methylone, although its exact mechanism of action remains an active area of study .
Organometallic Chemistry and Catalysis
Ortho-cycloalkyl ring systems, such as the cycloheptyl-fused derivatives, have been explored in organometallic chemistry. Iron catalysts bearing carbocyclic-fused bis(imino)pyridine ligands exhibit optimal productivity at moderate temperatures (50–80 °C). Researchers investigate the reactivity and catalytic properties of these complexes .
Environmental Science and Algal Inhibition
Phthalate derivatives, including N-cycloheptyl methylone, have been extracted from aquatic plants. These compounds show inhibitory effects on algae, such as Chlorella vulgaris. Understanding their ecological impact and potential as algal growth inhibitors contributes to environmental management .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Computational studies on similar cycloheptyl cations have been conducted, providing insights into potential structures, stability, and possible rearrangement pathways .
Future Directions
The future research directions for “N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide” could include further studies to determine its physical and chemical properties, synthetic routes, potential biological targets, and safety profile. Additionally, if this compound shows promising biological activity, it could be investigated as a potential therapeutic agent .
properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-18(22(20,21)15-11-7-4-8-12-15)13-16(19)17-14-9-5-2-3-6-10-14/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPUBTNYJPXIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide |
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